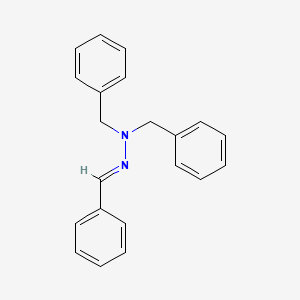

benzaldehyde dibenzylhydrazone

Übersicht

Beschreibung

Synthesis Analysis

Benzaldehyde dibenzylhydrazone can be synthesized through a reaction involving benzaldehyde and dibenzylhydrazine under specific conditions. Studies have focused on optimizing the synthesis process to achieve higher yields and purity of the compound. For example, reactions of benzaldehyde semicarbazone with various ruthenium complexes have been explored to understand the chemical control on the coordination mode of such ligands, which could potentially be applied to the synthesis and modification of this compound analogs (Basuli, Peng, & Bhattacharya, 2001).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the ligand coordination modes and the impact of different substituents on the molecule's structure and stability. The coordination of benzaldehyde semicarbazone ligands to ruthenium, for instance, highlights the versatility of such compounds in forming complexes with different coordination modes and chelate ring sizes, which is essential for understanding the structural aspects of this compound (Basuli, Peng, & Bhattacharya, 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its reactivity and the influence of its molecular structure on these processes. For example, its derivatives have been involved in catalytic applications, demonstrating the compound's utility in facilitating C–C and C–N coupling reactions. These reactions are critical for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and materials science (Dutta, Datta, Seth, & Bhattacharya, 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- The reactions of 1,2-dibenzylhydrazine with aromatic aldehydes, including benzaldehyde, result in the formation of benzaldehyde dibenzylhydrazones. This process, studied by Anderson and Sharp (1984, 1985), demonstrates high yield and suggests a direct formation via hydride transfer in hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imine intermediates (Anderson & Sharp, 1984), (Anderson & J. Sharp, 1985).

Applications in Material Science

- Benzaldehyde dibenzylhydrazones, derived from aromatic aldehydes, are utilized in the creation of stable precursors for benzaldehyde. These precursors are embedded in poly(lactic acid) fibers via electrospinning, demonstrating potential applications in material science, particularly for controlled release systems (Jash, Paliyath, & Lim, 2018).

Antimycobacterial Properties

- Derivatives of benzaldehyde, such as benzaldehyde-S-benzylisothiosemicarbazones, have been studied for their antimycobacterial properties. This research highlights the potential of benzaldehyde derivatives in medicinal chemistry, especially against Mycobacterium tuberculosis and other strains (Petrlíková, Waisser, Heinisch, & Stolaříková, 2011).

Catalysis and Reaction Mechanisms

- Studies on the reductive amination of benzaldehyde over Pd/C catalysts reveal insights into the mechanisms of chemical reactions involving benzaldehyde derivatives. These findings can be valuable in understanding catalytic processes and reaction selectivity (Heinen, Peters, & Bekkum, 2000).

Biochemical Studies

- Benzaldehyde derivatives, including benzaldehyde dibenzylhydrazones, have been used in biochemical studies, such as the investigation of the oxidation mechanism catalyzed by horse liver alcohol dehydrogenase. This research provides a deeper understanding of enzymatic reactions and metabolic pathways (Olson, Luo, Almarsson, & Bruice, 1996).

Environmental and Industrial Applications

- Benzaldehyde and its derivatives are involved in various environmental and industrial processes,such as the oxidation of benzyl alcohol to benzaldehyde. This process has applications in industries like cosmetics, perfumery, food, and pharmaceuticals. The research explores the effect of catalysts and provides insights into efficient industrial chemical processes (Sharma, Soni, & Dalai, 2012).

Genotoxicity Studies

- Benzaldehyde, a related compound to benzaldehyde dibenzylhydrazone, has been studied for its genotoxic effects in biological models like Drosophila melanogaster. This research is crucial for understanding the safety and environmental impact of these chemicals (Pv, Priyanka, Swarna, & Akshaya, 2012).

Kinetics and Mechanism of Chemical Reactions

- Studies on the kinetics and mechanism of chemical reactions involving aromatic aldehydes like benzaldehyde provide fundamental insights into reaction pathways, crucial for developing efficient and sustainable chemical processes (Ellis, Scott, & Walker, 2003).

Enzymatic Reactions and Biocatalysis

- Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, demonstrating the role of benzaldehyde and its derivatives in biocatalysis and enzymatic reactions. This has implications for biotechnology and pharmaceutical industries (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Food Science and Safety

- Benzoic acid and its derivatives, closely related to benzaldehyde derivatives, are extensively studied for their occurrence in foods and as additives. Understanding their impact is essential for food safety and public health (Del Olmo, Calzada, & Nuñez, 2017).

Wirkmechanismus

Safety and Hazards

While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented . This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde . Therefore, alternative methodology allowing general and facile synthesis of substituted (benz)aldehydes remains a highly desirable goal .

Eigenschaften

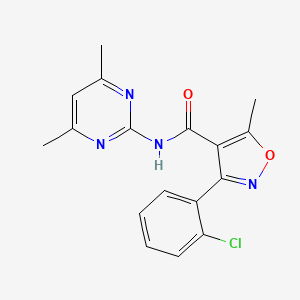

IUPAC Name |

N-benzyl-N-[(E)-benzylideneamino]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHIFIUOXQKIX-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)